1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound with a complex structure. It belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is particularly notable for its unique structural features, including the presence of a cyclopropyl group and a hexahydro-pyrrolo-pyridine moiety.
Preparation Methods
The synthesis of 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and difluoro groups. The final steps involve the formation of the hexahydro-pyrrolo-pyridine moiety and the carboxylic acid group. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying quinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial activity against various bacterial strains.
Medicine: It is investigated for potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and formulations
Mechanism of Action
The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has unique structural features that may contribute to its distinct antibacterial activity. For example, the presence of the cyclopropyl group and the hexahydro-pyrrolo-pyridine moiety may enhance its binding affinity to bacterial enzymes .
Properties
Molecular Formula |
C21H23F2N3O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-cyclopropyl-6,8-difluoro-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H23F2N3O3/c1-24-6-2-3-11-8-25(10-16(11)24)19-15(22)7-13-18(17(19)23)26(12-4-5-12)9-14(20(13)27)21(28)29/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,28,29) |
InChI Key |
ZYFQZJPFWHFSPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
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